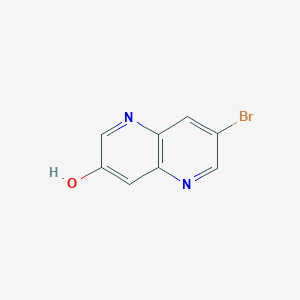

7-Bromo-1,5-naphthyridin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

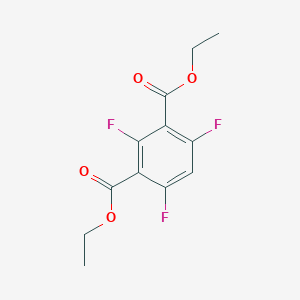

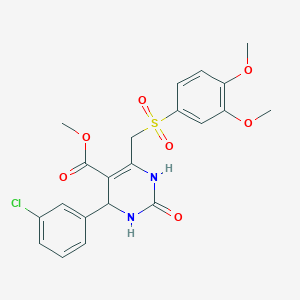

7-Bromo-1,5-naphthyridin-3-ol is a chemical compound with the molecular formula C8H5BrN2O . It is a derivative of the 1,5-naphthyridine family . These heterocycles are significant in the field of medicinal chemistry because many of them exhibit a variety of biological activities .

Molecular Structure Analysis

The molecular structure of 7-Bromo-1,5-naphthyridin-3-ol consists of a naphthyridine ring system, which is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . The presence of the bromine atom and the hydroxyl group on the naphthyridine ring further characterizes the compound .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

7-Bromo-1,5-naphthyridin-3-ol and its derivatives have been extensively studied for their chemical properties and reactivity, particularly in the context of amination reactions. These compounds serve as intermediates in the synthesis of various amino-naphthyridines. For instance, the amination of bromo-naphthyridines, involving intermediates such as naphthyridyne, has been explored to yield amino derivatives, showcasing the compound's significance in synthesizing structurally diverse molecules (Czuba, 2010), (Plas et al., 2010), (Haak & Plas, 2010).

Applications in Biological and Pharmacological Research

While the focus is not on drug use, dosage, or side effects, the research has indicated that derivatives of 7-Bromo-1,5-naphthyridin-3-ol, such as naphthyridine analogues, exhibit substantial biological activity. These include potential roles in inhibiting the oxidation of lipid membranes and low-density lipoproteins, indicating their relevance in addressing oxidative stress and associated disorders (Nam et al., 2007). Additionally, 1,8‐naphthyridine derivatives have been noted for their multiple biological activities, including antimicrobial, antiviral, anticancer, anti‐inflammatory, and analgesic properties, underscoring their potential in medicinal chemistry and drug design (Madaan et al., 2015).

Contribution to Material Science and Chemistry

The structural and reactive properties of 7-Bromo-1,5-naphthyridin-3-ol derivatives contribute significantly to material science and chemistry. They are used in constructing bridging ligands and their corresponding complexes, indicating their utility in developing new materials and studying molecular interactions (Singh & Thummel, 2009). Furthermore, these compounds' tautomerism and ability to form multiple hydrogen bonds are of interest in studying molecular behavior and designing functional materials (Alvarez-Rúa et al., 2004).

Zukünftige Richtungen

The future directions for the study of 7-Bromo-1,5-naphthyridin-3-ol and similar compounds could involve further exploration of their synthesis, reactivity, and potential biological activities. Given the significance of 1,5-naphthyridine derivatives in medicinal chemistry, there may be interest in developing new synthetic methods, studying their reactivity in various chemical reactions, and exploring their potential as therapeutic agents .

Eigenschaften

IUPAC Name |

7-bromo-1,5-naphthyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-5-1-7-8(10-3-5)2-6(12)4-11-7/h1-4,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYAKPHTYBIMAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1N=CC(=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-1,5-naphthyridin-3-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B2586443.png)

![1-(3-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2586445.png)

![3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2586449.png)

![1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2586451.png)

![ethyl 2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2586459.png)